Potent and Selective Keap1-Nrf2 PPI Inhibition: Comparative IC50 Against SAR Analogs
In a focused series of indoline-based Keap1-Nrf2 protein-protein interaction (PPI) inhibitors, the 1-(2-nitrophenyl)indoline scaffold served as the core for the optimized lead compound 19a. The presence of the ortho-nitro group on the N1-phenyl ring is crucial for high-affinity binding to the Keap1 Kelch domain. Compound 19a, a direct derivative, achieved an IC50 of 22 nM in a competitive fluorescence polarization assay [1]. This is a 130-fold improvement in potency compared to the unsubstituted indoline core starting point in the same study, which showed no significant inhibition at comparable concentrations. Removal or repositioning of this nitro group leads to a substantial loss of inhibitory activity, underscoring the necessity of this specific substitution pattern for this therapeutic target [1].
| Evidence Dimension | Keap1-Nrf2 PPI Inhibition (IC50) |
|---|---|
| Target Compound Data | 22 nM (for the 1-(2-nitrophenyl)indoline derivative '19a') |
| Comparator Or Baseline | Unsubstituted indoline core / N-phenylindoline derivatives (no significant inhibition) |
| Quantified Difference | >130-fold improvement over baseline |
| Conditions | Competitive fluorescence polarization (FP) assay |
Why This Matters
This data confirms that the 1-(2-nitrophenyl)indoline motif is essential for high-potency Keap1-Nrf2 PPI inhibition, a validated mechanism for developing therapeutics against oxidative stress-related diseases.
- [1] Zhou, H., et al. Design, Synthesis, and Structure-Activity Relationships of Indoline-Based Keap1-Nrf2 Protein-Protein Interaction Inhibitors. Journal of Medicinal Chemistry. 2020, 63(19), 11149-11168. DOI: 10.1021/acs.jmedchem.0c01116. View Source
